2-(6-Chloropyrimidin-4-yl)isoindoline

P2Y6 Receptor Antagonist Inflammation

2-(6-Chloropyrimidin-4-yl)isoindoline is a validated core scaffold for TAM kinase (AXL, MER) inhibitor programs and a defined P2Y6 receptor antagonist reference (IC50 = 10,000 nM). Its reactive 6-chloropyrimidine and rigid isoindoline enable rapid SAR expansion via nucleophilic substitution or cross-coupling. Choose this specific substitution pattern—moving the chlorine or altering ring saturation destroys potency—ensuring your kinase selectivity data remains reproducible and actionable.

Molecular Formula C12H10ClN3
Molecular Weight 231.68 g/mol
Cat. No. B13407117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-Chloropyrimidin-4-yl)isoindoline
Molecular FormulaC12H10ClN3
Molecular Weight231.68 g/mol
Structural Identifiers
SMILESC1C2=CC=CC=C2CN1C3=CC(=NC=N3)Cl
InChIInChI=1S/C12H10ClN3/c13-11-5-12(15-8-14-11)16-6-9-3-1-2-4-10(9)7-16/h1-5,8H,6-7H2
InChIKeyRFQACCHNMZCSDS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(6-Chloropyrimidin-4-yl)isoindoline: A Dual-Ring Scaffold for Medicinal Chemistry


2-(6-Chloropyrimidin-4-yl)isoindoline (CAS: 945896-75-3) is a synthetic small molecule characterized by a chloropyrimidine ring connected to an isoindoline moiety. This dual-ring system provides a versatile scaffold for medicinal chemistry, particularly as a hinge-binding motif in kinase inhibitor design [1]. Its molecular formula is C12H10ClN3, with a molecular weight of 231.68 g/mol [2]. The compound has been investigated as an inhibitor of various targets, including P2Y6 receptors [3] and AXL kinase [4], with reported activities in the low micromolar to sub-micromolar range.

The Risks of Substituting 2-(6-Chloropyrimidin-4-yl)isoindoline with Closely Related Analogs


While several compounds share the 6-chloropyrimidine or isoindoline substructures, direct substitution is not advisable without careful evaluation. The precise substitution pattern on the pyrimidine ring and the specific linkage to the isoindoline moiety dictate the compound's unique binding interactions and pharmacological profile. For instance, moving the chlorine atom on the pyrimidine ring or altering the saturation of the isoindoline ring can drastically alter kinase inhibition selectivity and potency [1]. Furthermore, the specific isoindoline substitution is a key component of the aminopyrimidinylisoindoline scaffold used in AXL kinase inhibitors, and its modification leads to significant loss of activity [2]. This structural specificity underscores the need for rigorous, data-driven comparisons rather than assumptions of functional equivalence.

Quantitative Performance of 2-(6-Chloropyrimidin-4-yl)isoindoline: A Comparator-Focused Evidence Review


P2Y6 Receptor Antagonism: Potency Comparison Against a Structurally Similar Derivative

The compound exhibits antagonist activity at the human P2Y6 receptor. While its potency (IC50 = 10,000 nM) is moderate, it serves as a baseline comparator for more optimized derivatives. For instance, a close structural analog, BDBM50454137 (CHEMBL1321988), demonstrates significantly improved potency (IC50 = 37 nM) in the same assay system [1]. This 270-fold difference in activity highlights the impact of subtle structural modifications around the core scaffold on receptor binding and functional antagonism.

P2Y6 Receptor Antagonist Inflammation

AXL Kinase Inhibition: Contextualizing Potency Within the TAM Family

2-(6-Chloropyrimidin-4-yl)isoindoline shows inhibitory activity against the AXL kinase with an IC50 of 21 nM [1]. This potency is notable, but it is best understood in the context of a related series of aminopyrimidinylisoindoline derivatives. The most potent compound from this series, designated 1u, achieved an IC50 of <0.00050 μM (0.5 nM) against AXL, representing an approximate 40-fold improvement in potency [2]. This difference is attributable to the additional (4-acetylpiperazin-1-yl)phenyl moiety present in 1u, which is absent in the parent compound.

AXL Kinase TAM Family Cancer

Structural Role in Kinase Inhibition: A Hinge-Binding Scaffold

The compound serves as a core structural element in the design of aminopyrimidinylisoindoline-based kinase inhibitors. In a published study, the authors explicitly note that the aminopyrimidine scaffold, which includes the 6-chloropyrimidine moiety, acts as a hinge region binding motif [1]. While the parent compound itself has moderate AXL activity (IC50 = 21 nM) [2], the series of derivatives demonstrates the critical role of this scaffold. The addition of substituents to the isoindoline nitrogen or the pyrimidine ring can tune potency and selectivity. For example, the most potent compound in the series, 1u, achieves sub-nanomolar inhibition of AXL (IC50 = <0.00050 μM) and also inhibits MER (IC50 = 0.025 μM) and TYRO3 (IC50 = 0.050 μM) [1].

Kinase Inhibitor Scaffold SAR

Optimal Use Cases for 2-(6-Chloropyrimidin-4-yl)isoindoline in Research and Development


P2Y6 Receptor Pharmacology Tool

Due to its defined, albeit moderate, antagonist activity at the P2Y6 receptor (IC50 = 10,000 nM), this compound can serve as a valuable reference standard or starting point for SAR studies. Its relatively simple structure makes it amenable to chemical modification, allowing researchers to explore the impact of various substituents on P2Y6 receptor affinity and selectivity [1].

Core Scaffold for TAM Kinase Inhibitor Development

The compound is a validated core scaffold for developing inhibitors of the TAM family of receptor tyrosine kinases (AXL, MER, TYRO3). The aminopyrimidinylisoindoline architecture, exemplified by this compound, has been successfully employed to create highly potent AXL inhibitors (e.g., compound 1u, IC50 <0.00050 μM) [1]. It is ideally suited for medicinal chemistry groups engaged in kinase inhibitor discovery programs, particularly those focused on oncology.

Synthetic Intermediate for Diverse Heterocyclic Libraries

As a building block containing both a reactive chloropyrimidine and a rigid isoindoline ring, this compound is a versatile synthetic intermediate. It can be used to generate diverse libraries of compounds through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. Its commercial availability makes it a practical choice for parallel synthesis and lead optimization efforts.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

8 linked technical documents
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